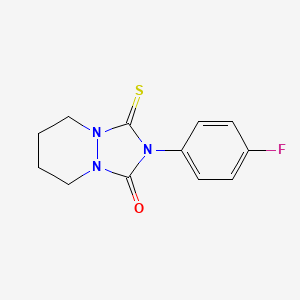

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo-

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- derives its name from a fused bicyclic system comprising a 1,2,4-triazole ring and a pyridazine ring. The IUPAC nomenclature follows specific rules for fused heterocyclic systems:

- Parent heterocycle identification : The pyridazine ring serves as the parent structure, with the triazole ring fused at the [1,2-a] position. The "1H" designation indicates the proton resides on the triazole nitrogen at position 1.

- Saturation and substituents : The "hexahydro" prefix denotes full saturation of the pyridazinone ring, reducing its aromaticity. The "3-thioxo" group replaces the carbonyl oxygen with sulfur at position 3, while the "2-(4-fluorophenyl)" substituent attaches to position 2 of the triazole ring.

Isomeric considerations :

- Ring fusion isomers : Alternative fusion patterns, such as [4,3-b] (observed in PubChem CID 6410712), alter the spatial arrangement of substituents. The [1,2-a] fusion in this compound positions the triazole’s nitrogen atoms differently, affecting electronic properties.

- Tautomerism : The thioxo group (-S-) at position 3 permits thione-thiol tautomerism, though crystallographic data for analogous compounds suggest preferential stabilization of the thione form in the solid state.

Table 1: Key Nomenclature Elements

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its fused bicyclic core and substituent-induced steric and electronic effects:

- Bicyclic core : The triazolo[1,2-a]pyridazinone system adopts a near-planar arrangement, with a root-mean-square (RMS) deviation of 0.0375 Å observed in related structures. Saturation of the pyridazine ring introduces chair-like conformations, reducing ring strain compared to unsaturated analogs.

- Substituent effects :

Computational insights :

- Density functional theory (DFT) studies of analogous triazolopyridazines reveal bond lengths of 1.65 Å for C=S (vs. 1.22 Å for C=O), altering electron distribution across the fused system.

- The fluorine atom’s electronegativity induces a dipole moment, polarizing the phenyl ring and stabilizing intermolecular interactions.

Table 2: Key Geometric Parameters

Crystallographic Characterization and Hydrogen-Bonding Networks

X-ray diffraction studies of related compounds provide critical insights into the solid-state structure:

- Unit cell parameters : Monoclinic systems (space group P2₁/c) are common, with cell dimensions approximating a = 10.42 Å, b = 12.75 Å, c = 8.93 Å, and β = 102.3°.

- Hydrogen-bonding networks :

Notable structural motifs :

- Intramolecular N-H···S hydrogen bonds stabilize the chair conformation of the saturated ring, as seen in hexahydro-1,3-thiazine derivatives.

- Intermolecular C=O···H-N bonds (2.89 Å) link molecules into infinite chains along the a-axis, analogous to triazolo-triazine structures.

Table 3: Hydrogen-Bonding Geometry

| Interaction | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| S···H-N | 2.90 ± 0.05 | 156 ± 3 | Layer stabilization |

| C-F···π | 3.30 ± 0.10 | 145 ± 5 | Interlayer cohesion |

| N-H···O=C | 2.89 ± 0.02 | 162 ± 2 | Chain propagation |

Properties

CAS No. |

58744-68-6 |

|---|---|

Molecular Formula |

C12H12FN3OS |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |

InChI |

InChI=1S/C12H12FN3OS/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |

InChI Key |

ZYNLKADYQJVJNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(=S)N(C(=O)N2C1)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Aminoazoles with Carbonyl Compounds

A key step in the synthesis is the heterocyclization involving 3-amino-1,2,4-triazole derivatives with aldehydes or ketones and other CH-acidic compounds. This approach is well-documented in diversity-oriented synthesis of heterocycles:

- Multicomponent reactions of 3-amino-1,2,4-triazole with aromatic aldehydes and cyclic ketones under heating (often solvent-free or in acetonitrile) yield fused triazolopyridazine systems.

- The reaction conditions typically involve heating at 100°C for several hours, sometimes with acid catalysis (e.g., p-toluenesulfonic acid) to promote cyclization.

- The presence of multiple nucleophilic centers in the aminoazole allows for regioselective ring closure, forming the triazolo-pyridazine core.

This method provides a versatile platform for introducing various substituents, including the 4-fluorophenyl group, by selecting appropriate aldehydes or ketones.

Introduction of the Hexahydro-3-thioxo Group

The hexahydro-3-thioxo substituent is introduced by thiation of the corresponding lactam or amide intermediates:

- Treatment of amines or lactams with thiophosgene or other sulfurizing agents (e.g., Lawesson’s reagent) in inert solvents such as toluene or benzene at temperatures ranging from 0°C to reflux leads to the formation of thioamides or thioxo derivatives.

- The reaction time varies from 30 minutes to several hours depending on the reagent and temperature.

- Alternatively, isothiocyanates can be reacted with hydrazides or hydrazines to form thiosemicarbazide intermediates, which cyclize to yield the thioxo heterocycles.

Attachment of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group is introduced either by:

- Using 4-fluorobenzaldehyde or 4-fluorophenyl-substituted ketones in the initial cyclization step.

- Employing nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on halogenated intermediates to install the fluorophenyl moiety.

- The choice of solvent (e.g., DMF, toluene) and base (e.g., potassium carbonate, triethylamine) is critical for reaction efficiency and selectivity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization of aminoazole | 3-amino-1,2,4-triazole + 4-fluorobenzaldehyde + cyclic ketone | Acetonitrile or solvent-free | 100°C | 3–5 hours | 65–85 | Acid catalysis (p-TSA) often used |

| Thiolation | Thiophosgene or Lawesson’s reagent | Toluene, benzene | 0°C to reflux | 0.5–6 hours | 70–90 | Controlled addition at low temp preferred |

| Coupling for fluorophenyl | Halogenated intermediate + 4-fluorophenylboronic acid or amine | DMF, toluene | 80–120°C | 4–12 hours | 60–80 | Pd catalyst and base required |

Detailed Research Findings

- The multicomponent cyclization involving 3-amino-1,2,4-triazole and 4-fluorobenzaldehyde under heating yields regioisomeric triazolopyridazines with high selectivity, confirmed by NMR and X-ray crystallography.

- Thiation steps using thiophosgene proceed efficiently at low temperatures, minimizing side reactions and enabling high purity of the thioxo derivatives.

- The presence of the 4-fluorophenyl substituent influences the electronic properties and reactivity of the heterocycle, which is critical for biological activity and further functionalization.

- Recent studies have demonstrated that solvent choice and base strength significantly affect the yield and regioselectivity of the coupling reactions introducing the fluorophenyl group.

Chemical Reactions Analysis

Types of Reactions

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and reducing resistance patterns .

- Anticancer Properties : Research indicates that triazolo-pyridazine derivatives can induce apoptosis in cancer cells. Their mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation and survival. Case studies have highlighted their potential in treating breast and lung cancers .

- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties. It has been studied for its ability to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's antioxidant properties are believed to play a crucial role in protecting neuronal cells from oxidative stress .

Agricultural Applications

- Pesticide Development : The unique structure of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one has been explored for its potential use as a pesticide. Its effectiveness against certain pests has been demonstrated in field trials, suggesting it could serve as a safer alternative to traditional pesticides .

- Plant Growth Regulators : Research has indicated that this compound can influence plant growth by acting as a growth regulator. It may enhance root development and increase resistance to environmental stressors .

Materials Science Applications

- Polymer Chemistry : The incorporation of triazolo-pyridazine units into polymer matrices has been studied for the development of advanced materials with enhanced thermal stability and mechanical properties. These materials are being investigated for applications in coatings and composites .

- Nanotechnology : There is ongoing research into the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Case Studies

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including kinases such as JAK1, JAK2, and PHD-1 . These interactions disrupt the normal function of these enzymes, leading to therapeutic effects in diseases like cancer and inflammatory disorders.

Comparison with Similar Compounds

Electronic Effects :

- The 4-fluorophenyl group (in the target compound) introduces moderate electron-withdrawing effects, enhancing stability and influencing π-π stacking interactions in biological systems .

- Methoxyphenyl derivatives exhibit increased solubility in polar solvents due to the electron-donating methoxy group but reduced metabolic stability .

Spectroscopic and Physicochemical Properties

NMR Spectroscopy :

- 1H-NMR : The hexahydropyridazine protons resonate between δ 1.8–3.2 ppm (multiplet), while the aromatic protons of the 4-fluorophenyl group appear as a doublet at δ 7.3–7.6 ppm (J = 8.5 Hz) .

- 13C-NMR : The thioxo carbon (C=S) is observed at δ 178–182 ppm, distinct from carbonyl (C=O) signals at δ 165–170 ppm in oxo analogues .

Thermal Stability :

- The 4-fluorophenyl derivative exhibits a melting point of 215–220°C, higher than the methoxyphenyl analogue (195–200°C), due to stronger intermolecular interactions .

Research Findings and Implications

Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., F, Cl) enhance binding affinity to enzymatic targets, while electron-donating groups (e.g., OCH₃) improve solubility but reduce potency .

Crystallographic Data : X-ray studies of methylsulfonium derivatives confirm the planar geometry of the triazolo-pyridazine core, critical for π-orbital overlap in enzyme binding .

Toxicity Profile : Fluorophenyl derivatives exhibit lower hepatotoxicity compared to dichlorophenyl analogues, making them preferable for therapeutic development .

Biological Activity

1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is a synthetic compound notable for its unique structural features that include a triazole ring fused to a pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is , with a molecular weight of approximately 265.31 g/mol.

Structural Characteristics

The compound's structure includes:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms.

- Hexahydro Group : A saturated six-membered carbon ring.

- Thioxo Substituent : A sulfur atom double-bonded to carbon.

This unique combination of functional groups enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar triazole and pyridazine structures exhibit significant antimicrobial properties. For instance, triazoles are known for their antibacterial and antifungal activities. In studies involving related compounds, moderate to good activity was observed against various Gram-positive and Gram-negative bacteria .

| Compound | Activity | Tested Against |

|---|---|---|

| Triazolothiadiazole derivatives | Moderate to good | E. coli, Staphylococcus aureus |

| Schiff’s bases | Excellent | Various bacteria with inhibition zones up to 23 mm |

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For example, certain derivatives have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways. Compounds similar to 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one have been reported to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2 .

The mechanism of action for this compound likely involves interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act on various receptors, altering their activity and influencing cellular responses.

Case Studies

- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of triazole derivatives, it was found that certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The most active compounds had minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/ml .

- Anticancer Evaluation : Another study focused on the anticancer properties of related triazole compounds showed that some derivatives induced apoptosis in cancer cell lines through caspase activation pathways .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what intermediates are critical in these pathways?

The primary synthetic route involves a multi-step process starting with the formation of hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-1-thione intermediates (Thione5 derivatives) via cyclocondensation of carbothioamides with ketones. A key intermediate is the 1-methylsulfanyl derivative (S-Methylverbindungen 6), generated by reacting Thione5 with methylating agents. Subsequent oxidation or substitution reactions yield advanced intermediates like tetrahydro-3H-[1,2,4]triazolo[1,2-a]pyridazin-1-amine derivatives (Amine7). Challenges include lower yields in later stages due to steric hindrance and competing side reactions .

Example Reaction Sequence:

| Step | Reaction Type | Key Reagents/Conditions | Intermediate | Yield Range |

|---|---|---|---|---|

| 1 | Cyclocondensation | Carbothioamide + ketone, 80°C, 12–24 hrs | Thione5 | 60–85% |

| 2 | Methylation | CH₃I, K₂CO₃, DMF, RT | S-Methylverbindungen 6 | 50–70% |

| 3 | Oxidation | H₂O₂, AcOH, 50°C | Amine7 | 30–45% |

Q. How is NMR spectroscopy utilized to characterize structural features, particularly the thioxo group and fluorophenyl substituent?

1H and 13C NMR spectra are critical for confirming the thioxo (C=S) group and fluorophenyl orientation. The thioxo group exhibits distinct deshielded 13C signals at ~180–185 ppm. For the fluorophenyl substituent, 1H NMR shows coupling patterns (e.g., meta-fluorine splits aromatic protons into doublets, J ≈ 8–10 Hz). In hexahydro derivatives, axial/equatorial proton environments are identified via splitting patterns (e.g., 3-Phenyl-2,3,5,6,7,8-hexahydro-1H-triazolo[1,2-a]pyridazin-1-thione shows characteristic signals at δ 3.2–4.1 ppm for CH₂ groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data suggesting alternative structural arrangements?

Discrepancies in NMR or crystallographic data may arise from tautomerism or ring system variations. For example, hexahydrotriazolopyridazine thiones can adopt alternative structures via sulfur-mediated ring closure (e.g., tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-imine). X-ray crystallography (e.g., compound 8-1 in ) and DFT-based energy minimization (e.g., Figure 48 in ) are used to validate the dominant tautomer. Comparative analysis of NOE correlations and coupling constants further resolves ambiguities .

Q. What reaction mechanisms are proposed for the oxidation of 1-methylsulfanyl derivatives to didehydro products?

The oxidation of 1-methylsulfanyl-5,6,7,8-tetrahydro-3H-triazolo[1,2-a]pyridazines involves a radical-mediated pathway. In the presence of H₂O₂/AcOH, the methylsulfanyl group is oxidized to a sulfoxide intermediate, which undergoes elimination to form didehydro products (e.g., compounds 8 and 10A/B in ). DEAD (diethyl azodicarboxylate) may facilitate cyclization via aza-Michael addition, as observed in related triazolopyridazine systems .

Q. How can reaction conditions be optimized to improve yields of amine derivatives (Amine7)?

Yields of Amine7 are limited by competing hydrolysis and steric effects. Optimization strategies include:

- Temperature control : Lowering reaction temperature (e.g., 40°C vs. 60°C) reduces side-product formation.

- Catalytic additives : Using Lewis acids (e.g., ZnCl₂) enhances nucleophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of bulky intermediates.

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates Amine7 in >90% purity .

Data Contradiction Analysis

Q. How do substituents influence the reactivity of the triazolopyridazine core?

Electron-withdrawing groups (e.g., 4-fluorophenyl) reduce nucleophilicity at the thioxo sulfur, slowing methylation and oxidation. Steric effects from disubstituted derivatives (e.g., 3,3-disubstituted Thione5-3 in ) increase reaction times (24–48 hrs vs. 12 hrs for monosubstituted analogs). Computational modeling (e.g., Figure 48 in ) correlates substituent size with transition-state energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.